2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUWSBALNSIWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Activated Carboxylic Acids
The 1,2,4-oxadiazole ring is synthesized via [3+2] cycloaddition between a nitrile oxide (generated in situ from an amidoxime) and a carboxylic acid derivative. For the tetrahydro-2H-pyran-4-yl-substituted oxadiazole:
Amidoxime Preparation :
Tetrahydro-2H-pyran-4-carboxamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield the corresponding amidoxime.Cyclization with Bromoacetyl Chloride :
The amidoxime reacts with bromoacetyl chloride in dichloromethane (DCM) using triethylamine as a base. Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 65–72% yield.
$$
\text{Amidoxime} + \text{BrCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{5-(Bromomethyl)-3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazole}
$$
Key Data :
Alternative Route via Hüisgen Cycloaddition
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers regioselective oxadiazole formation:
- Synthesis of Azide Intermediate :
Tetrahydro-2H-pyran-4-carbonyl azide is prepared from the corresponding acid chloride and sodium azide. - Cycloaddition with Propargyl Bromide :
Reaction with propargyl bromide in acetonitrile/water (300:1) using CuI and TBAB yields the 5-(bromomethyl)-1,2,4-oxadiazole derivative (55% yield).
$$
\text{R-C≡CH} + \text{N}_3\text{-Tetrahydro-2H-pyran-4-yl} \xrightarrow{\text{CuI, TBAB}} \text{Oxadiazole Product}
$$
Bromination Strategies for Aromatic Substitution
Electrophilic Bromination of Benzenesulfonamide
Direct bromination of N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide using Br$$_2$$ in acetic acid introduces the bromo group at the ortho position:
Challenges :
- Competing para-bromination (15–20% byproduct).
- Acid-sensitive tetrahydro-2H-pyran group requires mild conditions.
Comparative Analysis of Synthetic Methods
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of multiple functional groups allows for cyclization under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, such as amines or thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide: Similar structure with a hydroxy group instead of the oxadiazole ring.
N-(pyridin-2-yl)amides: Contains a pyridine ring instead of the oxadiazole ring.
3-bromoimidazo[1,2-a]pyridines: Contains an imidazo[1,2-a]pyridine ring instead of the oxadiazole ring.
Biological Activity
The compound 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 442.4 g/mol. Its structure features a bromine atom, a benzenesulfonamide group, and a tetrahydro-2H-pyran moiety linked through an oxadiazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀BrN₃O₃S |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 1797059-49-4 |
The biological activity of 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Inflammatory Pathways : Compounds with similar structures have been shown to inhibit the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases .
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt metabolic processes.
Anticancer Activity
Research has shown that sulfonamides can inhibit cancer cell proliferation. For example, analogues of benzenesulfonamides have been identified as potent inhibitors of RET kinase, which is implicated in various cancers . The SAR analysis suggests that modifications on the sulfonamide moiety can significantly enhance anticancer activity.
Case Studies
- In Vivo Studies : A study on JC124, a benzenesulfonamide analogue, demonstrated its effectiveness as an NLRP3 inflammasome inhibitor in mouse models of Alzheimer's disease and myocardial infarction . The results indicated improved inhibitory potency for certain analogues, suggesting similar potential for 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide.
- Structure-Based Drug Design : Computational studies have revealed that the binding affinity of benzenesulfonamides to target proteins is influenced by substituents on the benzene ring and sulfonamide group. This information can guide future modifications to enhance biological activity.
Q & A
Basic: What are the key steps in synthesizing 2-bromo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide?
Methodological Answer:
The synthesis typically involves:
Oxadiazole Ring Formation : Condensation of a nitrile derivative (e.g., tetrahydro-2H-pyran-4-carbonitrile) with hydroxylamine, followed by cyclization under acidic conditions to form the 1,2,4-oxadiazole core .
Sulfonamide Coupling : Reaction of the oxadiazole intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
Bromine Incorporation : Bromination at the benzenesulfonamide moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Purification : Column chromatography or recrystallization to isolate the final product.
Validation : Monitor reactions via TLC and confirm purity/structure using -NMR, -NMR, and HRMS .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- X-ray Crystallography : Resolve crystal structures to determine bond angles, torsion angles, and spatial arrangement (e.g., C–S bond lengths in sulfonamide groups average ~1.76 Å) .
- Spectroscopy :
- NMR : -NMR should show peaks for the tetrahydro-2H-pyran (δ 3.5–4.0 ppm, axial protons) and sulfonamide NH (δ ~7.2 ppm).
- IR : Confirm sulfonamide S=O stretches (~1350–1300 cm) and oxadiazole C=N (~1600 cm) .
- Mass Spectrometry : HRMS should match the molecular ion (e.g., [M+H] at m/z 456.05 for CHBrNOS) .
Advanced: How does the tetrahydro-2H-pyran-4-yl group influence biological activity compared to other substituents?
Methodological Answer:
The tetrahydro-2H-pyran (THP) group enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-cyclic substituents, improving membrane permeability (calculated via Molinspiration).
- Metabolic Stability : The THP ring resists oxidative degradation in cytochrome P450 assays, as shown in analogs with similar structures .
Experimental Design : - Compare IC values of THP-containing derivatives vs. pyridine/pyrazole analogs in enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase).
- Use molecular docking to assess steric/electronic interactions with target binding pockets .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide-oxadiazole hybrids?
Methodological Answer:
Contradictions often arise from:
- Structural Variations : Minor changes (e.g., halogen position, substituent bulk) alter target selectivity. For example, 4-fluoro analogs in show 10x higher COX-2 inhibition than bromo derivatives.
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect results.
Resolution Strategy :
Standardized Assays : Re-test compounds under uniform conditions (e.g., 24-hour exposure in MTT assays).
SAR Studies : Systematically modify substituents (e.g., replace THP with morpholine) and compare activities .
Computational Modeling : Use QSAR models to predict activity cliffs and validate with in vitro data .
Advanced: What experimental design principles apply to studying this compound’s environmental fate?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL ():
Physicochemical Properties : Measure solubility, logK, and hydrolysis rates (e.g., pH 7 buffer at 25°C).
Biotic Degradation : Use OECD 301D respirometry to assess microbial degradation in soil/water systems.
Ecotoxicology : Test acute toxicity in Daphnia magna (LC) and algal growth inhibition (OECD 201).
Long-Term Monitoring : Deploy LC-MS/MS to track residues in simulated ecosystems (e.g., microcosms) .
Advanced: How can crystallographic data improve formulation strategies?
Methodological Answer:
Crystal packing analysis (e.g., from ) reveals:
- Hydrogen Bonding : Sulfonamide NH often forms H-bonds with oxadiazole N (distance ~2.8 Å), stabilizing polymorphs.
- Solvent Channels : THP groups create voids (~5% crystal volume) that can trap solvents, affecting dissolution rates.
Applications : - Design co-crystals with coformers (e.g., succinic acid) to enhance solubility.
- Predict stability under stress conditions (40°C/75% RH) via lattice energy calculations .
Basic: What are common impurities in the synthesis, and how are they controlled?
Methodological Answer:
Typical impurities include:
- Unreacted Sulfonyl Chloride : Detectable via TLC (R ~0.7 in ethyl acetate/hexane).
- Oxadiazole Ring Byproducts : E.g., open-chain intermediates (identified via -NMR at δ ~165 ppm for carbonyl).
Mitigation : - Optimize reaction stoichiometry (1.2 eq. sulfonyl chloride per oxadiazole).
- Use scavengers (e.g., polymer-bound dimethylamine) to quench excess reagents .
Advanced: What strategies optimize yield in the final coupling step?
Methodological Answer:
Key factors:
- Solvent Selection : DMF or dichloromethane improves sulfonamide coupling efficiency (yield increases from 60% to 85%).
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate the reaction (turnover frequency ~10 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
